molecular formula C9H6FNO2 B12860519 4-Fluoro-1-methylindoline-2,3-dione

4-Fluoro-1-methylindoline-2,3-dione

Cat. No.: B12860519
M. Wt: 179.15 g/mol
InChI Key: SMYRYBUOPAWGQF-UHFFFAOYSA-N
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Description

4-Fluoro-1-methylindoline-2,3-dione is a fluorinated derivative of isatin (indoline-2,3-dione), featuring a fluorine atom at the 4-position of the indole ring and a methyl group at the 1-position. This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry and materials science. The fluorine substituent enhances electronegativity and metabolic stability, while the methyl group at the 1-position influences steric and electronic properties, modulating reactivity and interaction with biological targets .

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

4-fluoro-1-methylindole-2,3-dione

InChI

InChI=1S/C9H6FNO2/c1-11-6-4-2-3-5(10)7(6)8(12)9(11)13/h2-4H,1H3

InChI Key

SMYRYBUOPAWGQF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)F)C(=O)C1=O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Fluoro-1-methylindoline-2,3-dione involves several steps. One common method is the electrophilic fluorination of indole derivatives. For instance, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C results in the formation of fluorinated indoline derivatives . Another method involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles, leading to the formation of 3-fluoroindolines . These methods highlight the importance of reaction conditions and reagents in the synthesis of fluorinated indole derivatives.

Chemical Reactions Analysis

4-Fluoro-1-methylindoline-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Synthesis Applications

4-Fluoro-1-methylindoline-2,3-dione is primarily utilized as a precursor in the synthesis of more complex indole derivatives. The fluorine atom at the 4-position enhances the compound's reactivity and stability, making it an attractive target for various synthetic methodologies.

Table 1: Synthetic Routes Involving 4-Fluoro-1-methylindoline-2,3-dione

Reaction TypeDescriptionReference
Fluorination Introduction of fluorine into indole derivatives to enhance biological activity.
Suzuki Coupling Utilization in cross-coupling reactions to form biaryl compounds.
Mukaiyama Aldol Reaction Application in asymmetric synthesis to create complex carbon frameworks.

Biological Applications

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and anticancer activity. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery.

Case Study: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer properties of derivatives synthesized from 4-Fluoro-1-methylindoline-2,3-dione. The results indicated significant cytotoxic effects against various cancer cell lines, with some derivatives achieving mean growth inhibition values below 20 µM.

Table 2: Anticancer Activity of Derivatives

Compound NameGI50 (µM)TGI (µM)Mechanism of ActionReference
4-Fluoro-1-methylindoline-2,3-dione15.7250.68Inhibition of cell proliferation
Other synthesized derivativesVariesVariesModulation of apoptosis and cell cycle arrest

Industrial Applications

In addition to its laboratory applications, 4-Fluoro-1-methylindoline-2,3-dione is also used in various industrial processes, including the production of dyes and pigments. The stability provided by the fluorine substituent contributes to the durability and colorfastness of these materials.

Table 3: Industrial Uses

ApplicationDescription
Dyes and Pigments Used as a base for synthesizing stable colorants with enhanced properties due to fluorination.
Material Science Incorporated into polymer formulations for improved thermal and chemical resistance.

Mechanistic Insights

The interaction mechanisms of 4-Fluoro-1-methylindoline-2,3-dione with biological targets are crucial for understanding its potential as a drug candidate. The presence of the fluorine atom enhances hydrogen bonding capabilities, facilitating stronger interactions with enzymes and receptors.

Figure 1: Interaction Mechanism

Mechanism

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Indoline-2,3-dione Derivatives

Compound Name Substituents (Position) Dihedral Angle (°) C=O Bond Length (Å) Biological Activity (Ki, nM)
4-Fluoro-1-methylindoline-2,3-dione 4-F, 1-CH₃ N/A* ~1.20 (inferred) Not reported
5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione 5-F, 1-(4-MeO-benzyl) 71.60 1.205–1.207 Not reported
4-Chloro-1-methylindoline-2,3-dione 4-Cl, 1-CH₃ N/A ~1.20 (inferred) Not reported
1-(4-Fluorophenyl)indoline-2,3-dione 1-(4-F-phenyl) N/A 1.202–1.207 s1: 844; s2: 42 (Kis1/Kis2 >72)
7-Fluoro-1-methylindoline-2,3-dione 7-F, 1-CH₃ N/A ~1.20 (inferred) Not reported

Key Observations:

Halogen Effects (F vs. Cl):

  • Fluorine’s smaller size and higher electronegativity compared to chlorine (e.g., 4-F vs. 4-Cl) influence electronic distribution and intermolecular interactions. For example, C–F bond lengths (~1.34 Å in related compounds ) are shorter than C–Cl (~1.74 Å), affecting crystal packing and solubility.
  • Chloro-substituted analogues (e.g., 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione) exhibit larger dihedral angles (88.44° vs. 71.60° in fluoro analogues), suggesting steric effects from bulkier halogens .

Substituent Position and Conformation:

  • Fluorine at the 4-position (target compound) vs. 5- or 7-positions alters ring planarity and substituent interactions. For instance, 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione exhibits a dihedral angle of 71.60° between the indoline core and the benzyl group, whereas chloro analogues show increased angles due to steric hindrance .

Biological Activity:

  • Substitution at the 1-position significantly impacts receptor affinity. For example, 1-(4-Fluorophenyl)indoline-2,3-dione shows high selectivity for σ2 receptors (Ki = 42 nM) over σ1 (Ki >844 nM), attributed to the electron-withdrawing fluorophenyl group enhancing π-π stacking with the receptor .

Key Observations:

  • Alkylation Reactions: Introduction of methyl or benzyl groups at the 1-position typically employs alkyl halides (e.g., methyl iodide) in the presence of bases like NaH or K₂CO₃ .
  • Halogenation: Fluorine is often introduced via electrophilic substitution or late-stage functionalization using reagents like Selectfluor .

Physicochemical Properties

  • Lipophilicity: Methyl and fluorophenyl substituents increase logP values compared to unsubstituted isatin. For example, 1-(4-Fluorophenyl)indoline-2,3-dione (ClogP ≈2.5) is more lipophilic than parent isatin (ClogP ≈1.2), enhancing membrane permeability .
  • Crystallinity: Fluorine’s electronegativity promotes strong intermolecular C–F···H interactions, improving crystalline stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-1-methylindoline-2,3-dione, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as fluorination of indoline precursors under inert atmospheres (e.g., nitrogen) and controlled temperatures (80–100°C). For example, fluorination of 1-methylindoline-2,3-dione derivatives using pyridine as a base in dimethyl sulfoxide (DMSO) at 80°C achieves moderate yields (~56%) . Key factors include solvent polarity (DMSO enhances nucleophilicity), reaction time (2–3 hours), and stoichiometric control of fluorinating agents to minimize side products.

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing 4-Fluoro-1-methylindoline-2,3-dione?

  • Methodological Answer : For ¹H/¹³C NMR , use deuterated solvents (DMSO-d₆ or CDCl₃) to resolve aromatic protons and fluorine-coupled splitting patterns. The fluorine atom at position 4 induces deshielding of adjacent protons, observable as distinct doublets in the 7.0–8.0 ppm range. IR spectroscopy should focus on carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹. Cross-validate with X-ray crystallography (e.g., C–C bond lengths of ~1.48 Å in the indoline ring) for structural confirmation .

Q. What safety protocols are critical when handling fluorinated indole-2,3-dione derivatives?

  • Methodological Answer : Prioritize PPE (gloves, lab coat, goggles) due to dermal and inhalation hazards. Use fume hoods for reactions involving volatile fluorinating agents (e.g., Selectfluor). Store the compound at room temperature in airtight containers, avoiding moisture to prevent hydrolysis. Emergency procedures include immediate rinsing with water for skin contact and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of 4-Fluoro-1-methylindoline-2,3-dione derivatives?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substitutions at positions 1 (methyl), 4 (fluoro), and 5 (e.g., nitro or trifluoromethoxy groups) .
  • Step 2 : Test in vitro bioactivity (e.g., cytotoxicity against cancer cell lines or antimicrobial assays). For instance, 5-fluoro derivatives showed enhanced antitubercular activity (MIC: 1.56 µg/mL) compared to non-fluorinated analogs .
  • Step 3 : Correlate electronic effects (fluorine’s electron-withdrawing nature) with bioactivity using Hammett constants or DFT calculations .

Q. What computational methods are effective in predicting the reactivity of fluorinated groups in indoline-2,3-dione derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess fluorine’s impact on charge distribution. For example, fluorine at position 4 increases electrophilicity of the adjacent carbonyl group, enhancing susceptibility to nucleophilic attack .
  • Molecular Docking : Simulate interactions with target proteins (e.g., acetylcholinesterase for Alzheimer’s research). Fluorine’s small size and high electronegativity improve binding affinity to hydrophobic pockets .

Q. How should researchers address discrepancies in crystallographic data between different substituted indoline-2,3-dione derivatives?

  • Methodological Answer :

  • Validate unit cell parameters (e.g., compare a-axis lengths: 4-fluoro derivatives exhibit shorter axes due to fluorine’s van der Waals radius vs. chloro/methoxy analogs) .
  • Analyze packing motifs : Fluorine’s polarity may alter hydrogen-bonding networks. For example, N–H⋯O=C interactions in 4-fluoro derivatives are weaker than in non-fluorinated analogs, affecting solubility .

Q. What strategies improve the regioselectivity of fluorine substitution in indoline-2,3-dione synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce electron-donating groups (e.g., methyl at position 1) to orient fluorination at position 4 via resonance stabilization .
  • Catalytic Systems : Use transition metals (e.g., Pd/Cu) to mediate C–F bond formation. For example, Pd(OAc)₂ with Selectfluor achieves >90% regioselectivity in aryl fluorinations .

Q. How can in vitro bioactivity assays be standardized for evaluating indole-2,3-dione derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Test compounds at 0.1–100 µM concentrations in triplicate. Use MTT assays for cytotoxicity (IC₅₀ calculations) and microdilution for antimicrobial activity (MIC determination) .
  • Control Compounds : Include reference standards (e.g., isoniazid for antitubercular assays) and solvent controls (DMSO <1% v/v) to normalize results .

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